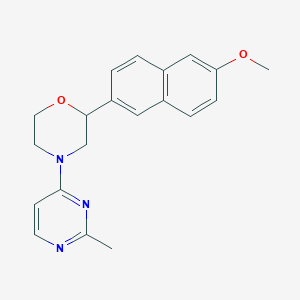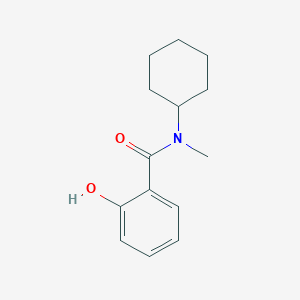![molecular formula C21H27N3O B5379201 N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has shown promise in the treatment of various B cell malignancies and autoimmune diseases.
作用機序
BTK is a key enzyme involved in the B cell receptor (BCR) signaling pathway, which plays a critical role in B cell activation and survival. Inhibition of BTK by N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide blocks downstream signaling events, leading to decreased B cell proliferation and survival. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to inhibit BTK-mediated activation of NF-κB and other transcription factors, which are critical for the survival of B cell malignancies.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. In preclinical models, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated potent antitumor activity, with induction of apoptosis and inhibition of proliferation in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown favorable pharmacokinetic properties, with high oral bioavailability and long half-life.
実験室実験の利点と制限
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for laboratory experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and demonstrated antitumor activity in preclinical models. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and scheduling in clinical trials.
将来の方向性
There are several potential future directions for the development of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide and other BTK inhibitors. These include the exploration of combination therapies with other targeted agents, such as venetoclax and lenalidomide, as well as the investigation of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide in other B cell malignancies and autoimmune diseases. Furthermore, the development of biomarkers for patient selection and monitoring of response to therapy will be critical for the successful clinical development of BTK inhibitors.
合成法
The synthesis of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 2-ethylphenol with 2-bromoethyl acetate to form the corresponding ester, which is then treated with 4-(2-methylphenyl)-1-piperazine to form the final product. The synthesis has been optimized for high yield and purity, and the compound has been extensively characterized by various analytical techniques.
科学的研究の応用
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown potent inhibition of BTK activity and induction of apoptosis in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-5-6-10-19(18)22-21(25)16-23-12-14-24(15-13-23)20-11-7-4-8-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHNJBUWIZTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)